The synthesis of 4-(4-Methylpiperazin-1-yl)benzamide typically involves several steps, including the formation of the piperazine derivative and subsequent coupling with a benzoyl chloride or similar compound.
The molecular structure of 4-(4-Methylpiperazin-1-yl)benzamide can be described as follows:
4-(4-Methylpiperazin-1-yl)benzamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 4-(4-Methylpiperazin-1-yl)benzamide often involves interaction with biological targets such as enzymes or receptors:
4-(4-Methylpiperazin-1-yl)benzamide has several potential applications:
The compound follows systematic IUPAC nomenclature: 4-[(4-methylpiperazin-1-yl)methyl]benzamide, reflecting its core benzamide scaffold substituted at the para-position with a methylpiperazine-containing methylene linker. Key structural features include:
Table 1: Nomenclature and Identifiers of 4-(4-Methylpiperazin-1-yl)benzamide
Systematic Name | Synonyms | Molecular Formula | Molecular Weight | CAS Registry Number |
---|---|---|---|---|
4-[(4-methylpiperazin-1-yl)methyl]benzamide | 4-(4-Methylpiperidin-1-ylmethyl)benzamide | C₁₃H₁₉N₃O | 233.31 g/mol | 839677-18-8 |
Alternative naming conventions include N-(piperazinylmethyl)benzamide derivatives, classified under N-substituted benzamides in chemical databases. Its SMILES notation (CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)N) and InChIKey (LVPZFCXMYKDYOG-UHFFFAOYSA-N) enable precise cheminformatics searches. Structural analogs vary via:
The compound emerged as the key synthetic precursor for imatinib (Gleevec®), the first tyrosine kinase inhibitor approved for chronic myeloid leukemia (CML). Critical milestones include:
Table 2: Historical Development Timeline of 4-(4-Methylpiperazin-1-yl)benzamide-Derived Therapeutics
Year | Event | Impact |
---|---|---|
1992 | Zimmermann patent on benzamide-piperazine kinase inhibitor intermediates | Established core synthetic methodology and scaffold utility |
2001 | FDA approval of imatinib (containing 4-(4-methylpiperazin-1-yl)benzamide) | Validated scaffold for Bcr-Abl inhibition; revolutionized CML treatment |
2012 | Industrial synthesis optimization for imatinib precursors | Enabled cost-effective generic production via reductive alkylation routes |
2019–2023 | Diversification into FGFR/RET inhibitors (e.g., compounds 9d, 9u) | Expanded applications beyond Bcr-Abl to multi-kinase targeting |
The scaffold’s modularity facilitated rapid derivatization for second-generation kinase inhibitors. For example, 4-[(3,5-dimethylpiperidin-1-yl)methyl]-N-(6-(3-methoxyphenyl)-1H-indazol-3-yl)benzamide (9d) showed FGFR1 inhibition (IC₅₀ = 15 nM), while optimized analog 9u achieved IC₅₀ = 3.3 nM [5].
The 4-(4-methylpiperazin-1-yl)benzamide unit serves as a versatile solubility-enhancing pharmacophore in type II kinase inhibitors, occupying the hydrophobic back pocket while the piperazine tail solvates in aqueous regions. Key contributions include:
Table 3: Kinase Inhibitors Incorporating 4-(4-Methylpiperazin-1-yl)benzamide and Derivatives
Inhibitor Class | Example Compound | Primary Targets | Key Improvements vs. Non-Benzamide Analogs |
---|---|---|---|
Bcr-Abl inhibitors | Imatinib (Gleevec®) | Abl, c-KIT, PDGFR | 3-fold ↑ solubility; 10-fold ↑ bioavailability |
FGFR1 inhibitors | Indazole-benzamide 9u | FGFR1 | IC₅₀ = 3.3 nM (enzyme); 468 nM (cellular potency) |
RET/v804M mutant inhibitors | Pyrazolopyrimidine 9x | RET, RETV804M | 5-fold ↓ ATP affinity; overcomes gatekeeper mutation |
Recent studies demonstrate efficacy against resistance-conferring mutations: In RET-driven cancers, derivatives like 9x inhibit RETᴬ⁸⁰⁴ᴹ gatekeeper mutants by inducing DFG-out conformations inaccessible to first-generation inhibitors. The benzamide’s amide carbonyl forms a critical H-bond with Glu775, while the piperazine occupies a hydrophobic cleft adjacent to Val804 [7]. Similarly, FGFR inhibitors bearing this moiety maintain potency against gatekeeper variants (e.g., FGFR1ᴷ⁵⁶²ᴿ) due to conserved interactions with Ala564 [5].
Future directions include covalent inhibitor design by introducing electrophiles (e.g., acrylamides) ortho to the benzamide, enabling cysteine targeting in kinases like EGFR and BTK while retaining solubility benefits of the methylpiperazine group [4].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0